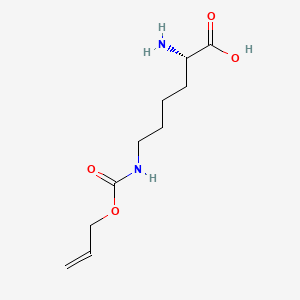
Bis(3-hydroxyphenyl)ethane-1,2-dione
Übersicht
Beschreibung
Bis(3-hydroxyphenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H10O4 . It is also referred to as tetramethoxybenzil . The compound crystallizes in the orthorhombic Fdd2 space group, with the following unit cell parameters: a = 39.145 Å , b = 18.167 Å , c = 4.3139 Å , and β = 90° . The packing of molecules in the crystal lattice is stabilized by intermolecular C–H⋯O contacts in a herringbone arrangement .
Molecular Structure Analysis
The molecular structure of Bis(3-hydroxyphenyl)ethane-1,2-dione has been determined experimentally using single-crystal X-ray diffraction. It crystallizes in an orthorhombic lattice, and its geometry has been characterized. Density functional theory (DFT) calculations were employed to optimize the geometric structure and vibrational wave numbers in the gas phase. The compound exhibits interesting chemical and physical properties due to its α-dicarbonyl moiety .
Chemical Reactions Analysis
While specific chemical reactions involving Bis(3-hydroxyphenyl)ethane-1,2-dione are not explicitly mentioned in the available literature, α-dicarbonyl compounds like this one have practical applications. They serve as precursors for various materials, including porphyrins, display materials, photoconductive materials, and optically active α-ketols. Additionally, they have been investigated for their ability to selectively inhibit mammalian Carboxylesterases (CEs) involved in drug metabolism. The flexibility of the dione bond and dihedral angles in the structure may influence their potency as inhibitors .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Bis(3-hydroxyphenyl)ethane-1,2-dione has been studied in various synthetic and catalytic applications. Maleki, Akbarzadeh, and Babaee (2015) reported on a basic ionic liquid derived from ethan-1,2-diyl-bis (hydrogen sulfate) for synthesizing xanthene derivatives, demonstrating its effectiveness as a catalyst in environmentally friendly protocols (Maleki, Akbarzadeh, & Babaee, 2015).
Photochromic Properties
Krayushkin et al. (2001) developed procedures for synthesizing bis(thienylazoles), photochromic analogs of diarylethenes, based on bis(3-hydroxyphenyl)ethane-1,2-dione derivatives. These compounds exhibit photochromic properties, which are useful in material sciences and optoelectronic applications (Krayushkin et al., 2001).
Mass Spectrometry and Fragmentation Studies
Yosefdad, Valadbeigi, and Bayat (2020) conducted a study on the fragmentation of bis-phthalimide derivatives, including bis(3-hydroxyphenyl)ethane-1,2-dione, in electron impact ionization-mass spectrometry. Their research provided insights into the effects of alkyl length on the stability and fragmentation patterns of these compounds (Yosefdad, Valadbeigi, & Bayat, 2020).
Optical and Chromophoric Properties
The optical properties of various derivatives of bis(3-hydroxyphenyl)ethane-1,2-dione have been investigated. Effenberger et al. (1991) studied the conformation and light absorption of chromophoric systems derived from bis(3-hydroxyphenyl)ethane-1,2-dione, providing insights into their color properties and potential applications in dye and pigment industries (Effenberger et al., 1991).
Polymer and Material Science Applications
Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using derivatives of bis(3-hydroxyphenyl)ethane-1,2-dione for applications as an electron transport layer in polymer solar cells. This study highlights the compound's utility in advancing solar energy technologies (Hu et al., 2015).
Bioremediation Applications
Chhaya and Gupte (2013) explored the possible role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a compound structurally similar to bis(3-hydroxyphenyl)ethane-1,2-dione. Their research suggests potential applications in environmental cleanup and pollutant degradation (Chhaya & Gupte, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2-bis(3-hydroxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVBEDFRJZDULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30523212 | |
| Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-hydroxyphenyl)ethane-1,2-dione | |
CAS RN |
63192-57-4 | |
| Record name | Bis(3-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30523212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate](/img/structure/B3055074.png)



